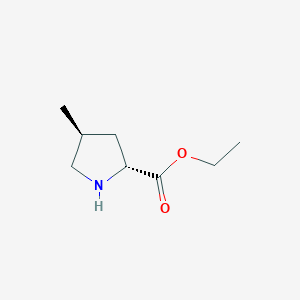

(2S,4R)-ethyl 4-methylpyrrolidine-2-carboxylate

Description

(2S,4R)-Ethyl 4-methylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a methyl group at the 4-position and an ethyl ester at the 2-position. The stereochemistry (2S,4R) is critical for its biological and chemical interactions, as it influences molecular recognition in enzymatic processes and receptor binding. Pyrrolidine derivatives are widely used in medicinal chemistry as intermediates for synthesizing protease inhibitors, kinase inhibitors, and other bioactive molecules due to their rigid, five-membered ring structure and tunable substituents .

Properties

IUPAC Name |

ethyl (2R,4S)-4-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBKCNKVDZNMDH-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-ethyl 4-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-ethyl 4-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The chiral nature of (2S,4R)-ethyl 4-methylpyrrolidine-2-carboxylate allows for selective interactions with biological targets, which is essential in optimizing pharmacokinetics and pharmacodynamics. Research indicates its potential use in treating central nervous system disorders and other therapeutic areas due to its ability to influence neurotransmitter systems and receptor binding .

- Antimicrobial Activity :

- Peptidomimetic Inhibitors :

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available pyrrolidine derivatives.

- Reagents : Common reagents include acylating agents and catalysts that facilitate stereoselective reactions.

- Purification Techniques : Techniques such as chromatography are employed to achieve high purity and yield .

Case Study 1: Central Nervous System Disorders

A study investigated the effects of this compound derivatives on neurotransmitter systems. Results indicated that specific derivatives exhibited significant binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression .

Case Study 2: Antiviral Research

Research focused on the design of peptidomimetic inhibitors incorporating this compound demonstrated its effectiveness against SARS-CoV-2 proteases. The inhibitors showed promising results in vitro, blocking viral replication effectively .

Mechanism of Action

The mechanism of action of (2S,4R)-ethyl 4-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes.

Comparison with Similar Compounds

Key Research Findings

- Stereochemical Influence : The 2S,4R configuration in the target compound is essential for interactions with chiral receptors. For example, analogs with 4S stereochemistry (e.g., (2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid) exhibit distinct binding profiles in protease inhibition assays .

- Ester Group Effects : Ethyl esters generally confer higher lipophilicity compared to methyl esters, as seen in the target compound versus its methyl counterpart. This impacts membrane permeability and bioavailability .

- Functional Group Modifications: Hydroxyl or tert-Boc-amino substituents at position 4 (e.g., and ) alter solubility and reactivity. Hydroxyl groups enhance water solubility via hydrogen bonding, while tert-Boc groups facilitate selective deprotection in multi-step syntheses .

- Crystallographic Behavior : Related compounds, such as the crystal structure reported in (orthogonal space group P2$1$2$1$2$_1$), demonstrate predictable packing patterns, aiding in purification and polymorphism studies .

Biological Activity

(2S,4R)-Ethyl 4-methylpyrrolidine-2-carboxylate is a chiral compound notable for its unique stereochemistry, which significantly influences its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₅NO₂ and features a pyrrolidine ring with an ethyl ester and a methyl group. Its specific stereochemistry (2S,4R) is crucial as it may lead to different biological responses compared to its enantiomers and diastereomers. The compound is often utilized as a chiral building block in organic synthesis and medicinal chemistry due to its ability to interact selectively with biological targets.

The biological activity of this compound largely stems from its interaction with specific enzymes and receptors. The compound's stereochemical configuration allows it to bind selectively to molecular targets, modulating their activity. This interaction can lead to various biological effects depending on the pathway involved .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Neurotransmitter Systems : The compound has been studied for its potential effects on neurotransmitter systems, influencing receptor binding and signaling pathways.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may have implications for treating various diseases, including viral infections .

- Therapeutic Applications : There is ongoing research into the therapeutic potential of this compound in central nervous system disorders and other medical conditions.

Case Studies

- Inhibition of Viral Proteases : A study demonstrated that derivatives of this compound displayed potent inhibitory activity against the 3C-like protease of SARS-CoV-2. The compound showed an effective concentration (EC50) of approximately 16.77 μM in cell-based assays, indicating its potential utility in antiviral therapies .

- Neuropharmacological Effects : Another investigation focused on the interactions of this compound with glutamate receptors. The findings suggested that it could act as an antagonist, providing insights into its role in modulating excitatory neurotransmission .

Data Table: Biological Activities and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.